Methyl 5-formyl-1-methylimidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of imidazoles, including “Methyl 5-formyl-1-methylimidazole-4-carboxylate”, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular formula of “this compound” is C7H8N2O3 . Its molecular weight is 168.15 . The InChI code is 1S/C7H8N2O3/c1-9-4-8-6 (5 (9)3-10)7 (11)12-2/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 140.14 , and its melting point ranges from 56°C to 58°C . The compound is yellow in color .Scientific Research Applications
Biochemical Applications
In biochemical research, derivatives of imidazole compounds, like Methyl 5-formyl-1-methylimidazole-4-carboxylate, are explored for their role as cofactors in enzymatic reactions. Smith et al. (1981) investigated the cofactor specificity of glycinamide ribonucleotide and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase from chicken liver, highlighting the potential of imidazole derivatives in understanding enzyme mechanisms (Smith et al., 1981).
Synthesis of Heterocycles
This compound serves as a precursor in the synthesis of complex heterocyclic compounds. For example, Karskela and Lönnberg (2009) developed a method for the synthesis of 4(5),1',5'-trisubstituted 2,4'-biimidazoles, indicating the utility of imidazole derivatives in the creation of novel compounds that could have applications in drug discovery (Karskela & Lönnberg, 2009).
Medicinal Chemistry
In the field of medicinal chemistry, imidazole derivatives are extensively researched for their therapeutic potential. Gowda et al. (2009) synthesized novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, demonstrating the antileukemic potential of these compounds, which underscores the importance of this compound derivatives in developing chemotherapeutic agents (Gowda et al., 2009).
Chemical Synthesis Enhancements
Niknam et al. (2009) explored the use of 1-butyl-3-methylimidazolium hydrogen sulfate as a catalyst for the formylation of alcohols, presenting an innovative approach to utilizing imidazole derivatives for enhancing chemical synthesis processes (Niknam et al., 2009).
Mechanistic Insights in Cellular Processes
Research by Gerulath and Loo (1972) on 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide provides insights into the mechanisms of action of imidazole derivatives in mammalian cells, contributing to a deeper understanding of their cellular effects (Gerulath & Loo, 1972).
Safety and Hazards
“Methyl 5-formyl-1-methylimidazole-4-carboxylate” is classified as a hazard under the GHS07 category . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 5-formyl-1-methylimidazole-4-carboxylate is a derivative of imidazole, a class of organic compounds that contain an imidazole ring Imidazole derivatives are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It is known that imidazole derivatives can interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility and stability, would likely influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall stability .
Properties
IUPAC Name |
methyl 5-formyl-1-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-4-8-6(5(9)3-10)7(11)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUSOAKVBOWOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090810-87-8 |
Source
|
Record name | methyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.